molecular formula C6H6AsCl2NO B1201710 Dichlorophenarsine CAS No. 455-83-4

Dichlorophenarsine

Cat. No.: B1201710
CAS No.: 455-83-4
M. Wt: 253.94 g/mol
InChI Key: GCFPPDBNEBHYGT-UHFFFAOYSA-N
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Description

Dichlorophenarsine is an organoarsenic compound with the molecular formula C6H6AsCl2NO. It is known for its potent anti-syphilitic properties and has been used in veterinary medicine to treat canine heartworm infections . The compound exhibits rapid effects on serological reactions in early syphilis, making it a valuable therapeutic agent in specific medical contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dichlorophenarsine typically involves the reaction of an arsonous dichloride with an aromatic amine. The process can be summarized as follows:

    Starting Materials: Arsonous dichloride and an aromatic amine.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere to prevent oxidation. Solvents such as ethanol or methanol are commonly used.

    Procedure: The arsonous dichloride is added to the aromatic amine under controlled temperature conditions, typically around 0-5°C. The mixture is then stirred and allowed to react, forming this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Reactants: Large quantities of arsonous dichloride and aromatic amine are handled in industrial reactors.

    Controlled Reaction Environment: The reaction is conducted in a controlled environment to ensure safety and efficiency.

    Purification: The product is purified using techniques such as recrystallization or distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Dichlorophenarsine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert this compound to its corresponding arsonous compounds.

    Substitution: The chlorine atoms in this compound can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms.

Major Products:

    Oxidation Products: Arsenic oxides.

    Reduction Products: Arsonous compounds.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dichlorophenarsine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of dichlorophenarsine involves its interaction with biological molecules:

Comparison with Similar Compounds

Dichlorophenarsine can be compared with other organoarsenic compounds such as:

    Arsenic Trioxide: Used in the treatment of acute promyelocytic leukemia.

    Melarsoprol: Used in the treatment of African trypanosomiasis.

    Arsenic Pentoxide: Used in the production of insecticides and herbicides.

Uniqueness: this compound is unique due to its rapid action against syphilis and its specific use in veterinary medicine. Unlike other organoarsenic compounds, it has a distinct mechanism of action and a specific set of applications .

Properties

CAS No.

455-83-4

Molecular Formula

C6H6AsCl2NO

Molecular Weight

253.94 g/mol

IUPAC Name

2-amino-4-dichloroarsanylphenol

InChI

InChI=1S/C6H6AsCl2NO/c8-7(9)4-1-2-6(11)5(10)3-4/h1-3,11H,10H2

InChI Key

GCFPPDBNEBHYGT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[As](Cl)Cl)N)O

Canonical SMILES

C1=CC(=C(C=C1[As](Cl)Cl)N)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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